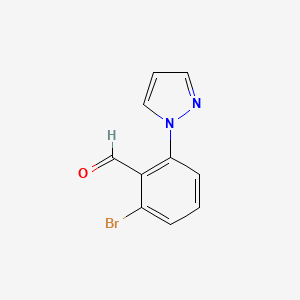
2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that features a bromine atom and a pyrazole ring attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde typically involves the bromination of 6-(1H-pyrazol-1-yl)benzaldehyde. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzaldehyde derivatives.
Oxidation Reactions: 2-Bromo-6-(1H-pyrazol-1-yl)benzoic acid.
Reduction Reactions: 2-Bromo-6-(1H-pyrazol-1-yl)benzyl alcohol.
Scientific Research Applications
2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pyrazole ring can enhance its binding affinity and specificity towards these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
- 2-Bromo-6-(1H-pyrazol-1-yl)phenol
- 2-Bromo-6-(1H-pyrazol-1-yl)aniline
Uniqueness
2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a pyrazole ring attached to a benzaldehyde moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-bromo-6-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-4-10(8(9)7-14)13-6-2-5-12-13/h1-7H |
InChI Key |
CKRUHUOIIOLKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)
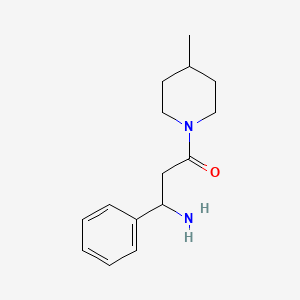
![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)
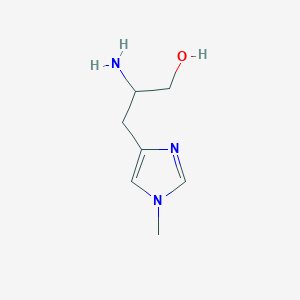
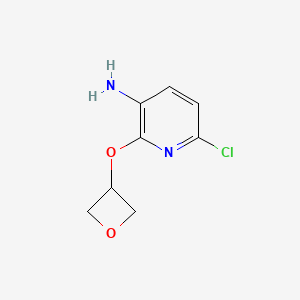
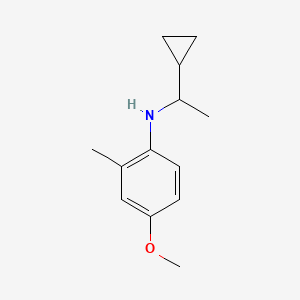
![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)
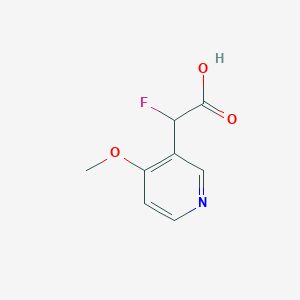
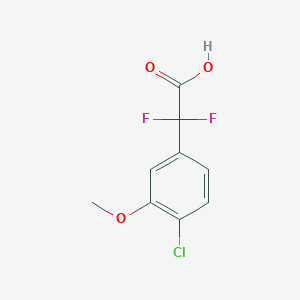
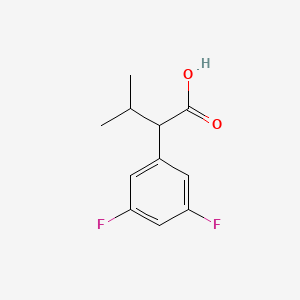
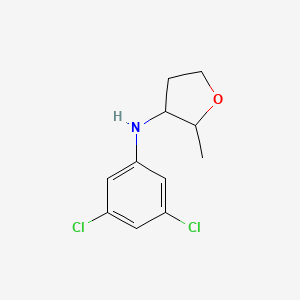

amine](/img/structure/B15275334.png)
